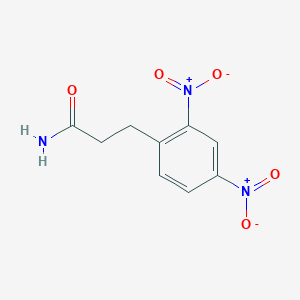
3-(2,4-Dinitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dinitrophenyl)propanamide is an organic compound with the molecular formula C9H9N3O5 . It has a molecular weight of 239.19 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for 3-(2,4-Dinitrophenyl)propanamide is1S/C9H9N3O5/c10-9(13)4-2-6-1-3-7(11(14)15)5-8(6)12(16)17/h1,3,5H,2,4H2,(H2,10,13) . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
3-(2,4-Dinitrophenyl)propanamide is a powder that is stored at room temperature .Applications De Recherche Scientifique
Propofol Infusion Syndrome
Propofol, though not directly related to "3-(2,4-Dinitrophenyl)propanamide," demonstrates the complexity of chemical interactions in biological systems. Propofol infusion syndrome (PRIS) highlights the importance of understanding chemical properties and their implications for safety in medical applications. This syndrome is a rare but often fatal complication arising from prolonged propofol administration, characterized by metabolic acidosis, rhabdomyolysis, and multiple organ failures (Fodale & Monaca, 2008).
Environmental Impact of Chemical Compounds
Benzophenone-3, commonly found in sunscreens, offers a case study on the environmental impact of chemical compounds. This compound's widespread use has led to its release into aquatic ecosystems, raising concerns about its potential endocrine-disrupting capabilities and the risk it poses to aquatic life. This case underscores the importance of assessing chemical compounds' environmental fate and toxicity, a relevant consideration for any research involving "3-(2,4-Dinitrophenyl)propanamide" (Kim & Choi, 2014).
Chemical Analysis and Biochemical Sequencing
The study of dinitrophenyl (DNP) derivatives of amino acids in protein sequencing illustrates the application of chemical compounds in biochemical analysis and sequencing. Techniques such as thin-layer chromatography (TLC) are utilized for identifying protein sequences, demonstrating the critical role of chemical compounds in advancing biochemical research and understanding molecular biology (Bhushan & Reddy, 1989).
Methane Utilization by Methanotrophs
Methanotrophs' ability to use methane as their sole carbon source opens avenues for biotechnological applications, including waste treatment and biofuel production. This research area highlights the potential for chemical compounds in environmental biotechnology and sustainable development. Understanding the biochemical pathways and optimization of methanotrophs' methane utilization could offer insights into novel applications for "3-(2,4-Dinitrophenyl)propanamide" in environmental or industrial processes (Strong, Xie, & Clarke, 2015).
Propriétés
IUPAC Name |
3-(2,4-dinitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c10-9(13)4-2-6-1-3-7(11(14)15)5-8(6)12(16)17/h1,3,5H,2,4H2,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIOEYRHBAHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dinitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

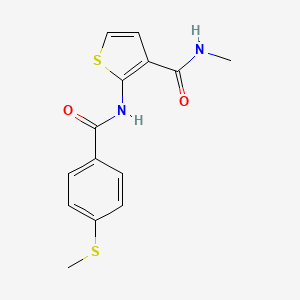
![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2716084.png)
![(Z)-3-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2716086.png)
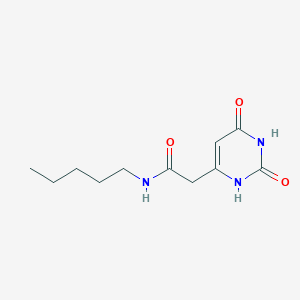
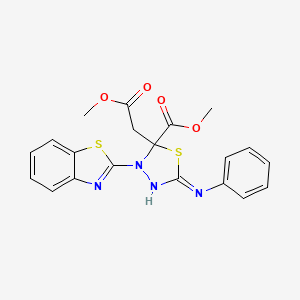
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2716089.png)
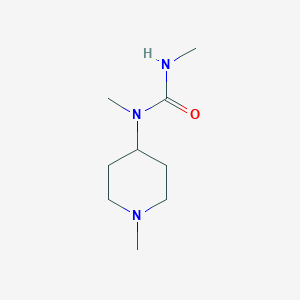
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2716092.png)
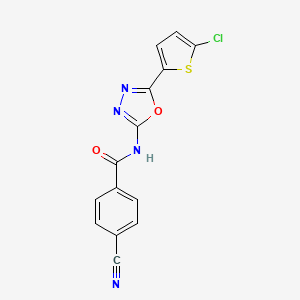
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2716094.png)

![4-Ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2716099.png)

